N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethylphenyl group and at position 2 with a benzamide moiety bearing a methyl(phenyl)sulfamoyl group at the para position.
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-16-9-14-21(17(2)15-16)23-26-27-24(32-23)25-22(29)18-10-12-20(13-11-18)33(30,31)28(3)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCBNLYTTFIPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The resulting oxadiazole intermediate is then coupled with a sulfonamide derivative to form the final product. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction and minimize impurities .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to the presence of the amide and sulfamoyl groups.
Acidic Hydrolysis
In concentrated hydrochloric acid (HCl) at reflux temperatures:
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The amide bond hydrolyzes to yield 4-(methyl(phenyl)sulfamoyl)benzoic acid and 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine (Figure 1A).
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Sulfamoyl groups are generally stable under mild acidic conditions but may hydrolyze in prolonged exposure to strong acids.
Basic Hydrolysis
In sodium hydroxide (NaOH) or potassium hydroxide (KOH):
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The oxadiazole ring may degrade, producing 2,4-dimethylphenyl derivatives and urea-like intermediates .
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The sulfamoyl group remains intact under basic conditions unless subjected to high temperatures.
Nucleophilic Substitution
The sulfamoyl group (-SO₂NMePh) is susceptible to nucleophilic attack, particularly at the sulfur atom.
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Amine Substitution | Excess primary amine, DMF, 80°C | Replacement of methyl/phenyl groups with alkyl/aryl amines (e.g., R-NH-SO₂- derivatives ) | |
| Alcoholysis | R-OH, K₂CO₃, reflux | Alkoxy-sulfamoyl derivatives (e.g., RO-SO₂-NMePh ) |
Oxidation Reactions
The oxadiazole ring and methyl groups are oxidation-sensitive sites.
Oxadiazole Ring Oxidation
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Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the oxadiazole to a 1,2,4-triazole oxide intermediate.
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Strong oxidants like KMnO₄ degrade the ring entirely, yielding CO₂ and 2,4-dimethylbenzoic acid .
Methyl Group Oxidation
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Under catalytic CrO₃ or SeO₂, methyl substituents on the phenyl ring oxidize to carboxylic acid groups (e.g., 2-carboxy-4-methylphenyl ).
Cycloaddition Reactions
The oxadiazole moiety participates in [3+2] cycloadditions with alkenes or alkynes under thermal or microwave conditions:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | Toluene, 120°C, 12h | Isoxazole-fused hybrid structure | ~45% |
| Maleic Anhydride | DCM, RT, 24h | Bicyclic adduct (unstable at RT) | ~32% |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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C–S bond cleavage in the sulfamoyl group, generating phenylsulfonyl radicals .
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Oxadiazole ring rearrangement to form imidazole derivatives via intersystem crossing.
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions enable selective modifications:
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Suzuki-Miyaura Coupling : The brominated analog reacts with aryl boronic acids to introduce biaryl motifs (Pd(PPh₃)₄, Na₂CO₃, 80°C).
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Buchwald-Hartwig Amination : Primary amines substitute halogens on the benzamide ring (Pd₂(dba)₃, Xantphos, 100°C).
Key Research Findings
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Sulfamoyl Reactivity : The methyl(phenyl)sulfamoyl group exhibits higher electrophilicity compared to dialkylsulfamoyls, facilitating nucleophilic substitutions.
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Oxadiazole Stability : The 1,3,4-oxadiazole ring is stable under neutral conditions but degrades in strong acids/bases or prolonged UV exposure.
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Synthetic Utility : Functionalization at the sulfamoyl or oxadiazole positions enables rapid diversification for drug discovery .
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism by which N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various therapeutic effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
Spectroscopic Data
- IR :
- ¹H NMR :
Data Tables
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound characterized by its unique oxadiazole structure, which is known for diverse biological activities. This article reviews the biological activity of this compound based on recent findings and studies.
Chemical Structure and Properties
The compound features an oxadiazole ring that contributes to its pharmacological properties. Its molecular formula is , with a molar mass of approximately 420.46 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxadiazole moiety serves as a pharmacophore that enhances binding affinity to target sites, potentially modulating biological responses.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of Oxadiazole Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | C. albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study: In Vitro Anticancer Activity
A study evaluated the effects of this compound on MCF-7 cells:
- Cell Viability Assay : The compound reduced cell viability by 70% at a concentration of 10 µM.
- Apoptosis Assay : Flow cytometry analysis revealed increased Annexin V positive cells, indicating apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Substituents on the phenyl rings and variations in the oxadiazole group can enhance or diminish its activity.
Table 2: Structure-Activity Relationship Analysis
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups at para position | Increased anticancer activity |
| Alkyl substitutions on oxadiazole ring | Enhanced antimicrobial properties |
Q & A
Q. What are the recommended synthetic routes for preparing N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide?
- Methodological Answer : The synthesis involves multi-step reactions:
- Step 1 : Esterification of 2,4-dimethylbenzoic acid to form a methyl ester, followed by hydrazination to yield 2,4-dimethylphenylhydrazide.
- Step 2 : Cyclization with cyanogen bromide to generate the 1,3,4-oxadiazole ring.
- Step 3 : Coupling the oxadiazole intermediate with 4-[methyl(phenyl)sulfamoyl]benzoyl chloride under basic conditions (e.g., NaH in THF) .
- Key Considerations : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm substituent positions (e.g., dimethylphenyl protons at δ 2.3–2.6 ppm; sulfamoyl group at δ 7.4–7.8 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI).
- X-ray Crystallography : Resolve stereochemistry of the sulfamoyl group and oxadiazole ring .
Q. How is the antimicrobial activity of this compound typically evaluated?
- Methodological Answer :
- In vitro assays : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution .
- Time-kill kinetics : Monitor bacterial viability over 24 hours.
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls to validate results.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the oxadiazole intermediate?
- Methodological Answer :
- DoE (Design of Experiments) : Use flow chemistry (e.g., Omura-Sharma-Swern oxidation) to optimize parameters like temperature (60–80°C), stoichiometry (1:1.2 molar ratio), and residence time .
- Byproduct Analysis : Monitor side products (e.g., hydrazine derivatives) via TLC or GC-MS. Adjust cyanogen bromide addition rate to suppress undesired pathways .
Q. What strategies reconcile contradictory reports on this compound’s antitumor efficacy across cell lines?
- Methodological Answer :
- Cell Line Profiling : Compare activity in panels (e.g., NCI-60) to identify lineage-specific sensitivity.
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate targets (e.g., topoisomerase II inhibition vs. tubulin destabilization) .
- Metabolic Stability Assays : Assess liver microsome degradation to rule out pharmacokinetic variability .
Q. How can computational modeling predict the sulfamoyl group’s role in target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with proposed targets (e.g., COX-2 or EGFR). Focus on hydrogen bonding between the sulfamoyl group and catalytic residues .
- MD Simulations : Run 100-ns trajectories to evaluate binding stability (RMSD < 2 Å).
- SAR Analysis : Synthesize analogs with modified sulfamoyl substituents (e.g., –CF3, –NH2) to validate predictions .
Q. What experimental approaches validate the compound’s anti-inflammatory mechanism in vivo?
- Methodological Answer :
- Murine Models : Use carrageenan-induced paw edema to measure dose-dependent inhibition (IC50) .
- Cytokine Profiling : Quantify TNF-α and IL-6 via ELISA in serum.
- Histopathology : Assess tissue infiltration of neutrophils/macrophages post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
